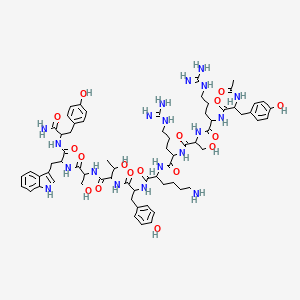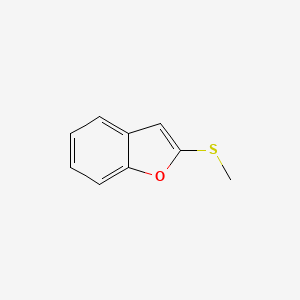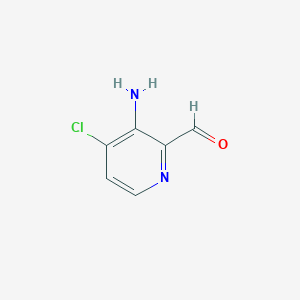![molecular formula C12H10N2S B15093583 3-[(3-Thienylmethyl)amino]benzonitrile](/img/structure/B15093583.png)
3-[(3-Thienylmethyl)amino]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Thiophen-3-ylmethyl)amino]benzonitrile is an organic compound with the molecular formula C12H10N2S and a molecular weight of 214.29 g/mol . This compound features a thiophene ring, which is a five-membered ring containing sulfur, attached to a benzonitrile moiety through a methylamino linker. The presence of both the thiophene and benzonitrile groups makes this compound interesting for various chemical and biological applications.
Méthodes De Préparation
The synthesis of 3-[(Thiophen-3-ylmethyl)amino]benzonitrile typically involves the reaction of thiophen-3-ylmethylamine with benzonitrile under specific conditions. One common synthetic route includes:
Starting Materials: Thiophen-3-ylmethylamine and benzonitrile.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure: The thiophen-3-ylmethylamine is added to a solution of benzonitrile and the base in the solvent. The mixture is then heated to a specific temperature (often around 80-100°C) and stirred for several hours to ensure complete reaction.
Analyse Des Réactions Chimiques
3-[(Thiophen-3-ylmethyl)amino]benzonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA), leading to the formation of sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can undergo coupling reactions with various electrophiles, such as aryl halides, in the presence of palladium catalysts to form more complex structures.
Applications De Recherche Scientifique
3-[(Thiophen-3-ylmethyl)amino]benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Mécanisme D'action
The mechanism of action of 3-[(Thiophen-3-ylmethyl)amino]benzonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the nitrile group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins and influence cellular pathways .
Comparaison Avec Des Composés Similaires
3-[(Thiophen-3-ylmethyl)amino]benzonitrile can be compared with other similar compounds, such as:
3-[(Thiophen-2-ylmethyl)amino]benzonitrile: Similar structure but with the thiophene ring attached at the 2-position instead of the 3-position.
3-[(Furan-3-ylmethyl)amino]benzonitrile: Contains a furan ring (oxygen-containing five-membered ring) instead of a thiophene ring.
3-[(Pyridin-3-ylmethyl)amino]benzonitrile: Contains a pyridine ring (nitrogen-containing six-membered ring) instead of a thiophene ring.
The unique combination of the thiophene and benzonitrile groups in 3-[(Thiophen-3-ylmethyl)amino]benzonitrile imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H10N2S |
|---|---|
Poids moléculaire |
214.29 g/mol |
Nom IUPAC |
3-(thiophen-3-ylmethylamino)benzonitrile |
InChI |
InChI=1S/C12H10N2S/c13-7-10-2-1-3-12(6-10)14-8-11-4-5-15-9-11/h1-6,9,14H,8H2 |
Clé InChI |
UMMFYZBOWJDXBO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)NCC2=CSC=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Pyridinepropanoic acid, beta-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (betaS)-](/img/structure/B15093502.png)
![Bicyclo[2.2.1]heptan-2-yltrimethoxysilane](/img/structure/B15093510.png)




![1H-Pyrrolo[2,3-B]pyridine-5-carboxaldehyde, 4-chloro-1-(phenylsulfonyl)-](/img/structure/B15093557.png)

![Cyclopentanol, 1-[4-(trifluoromethyl)phenyl]-](/img/structure/B15093573.png)
![(R)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine](/img/structure/B15093574.png)

![ethyl (E)-3-[(1S)-1-[(1S,3aR,4S,7aR)-4-[tert-butyl(dimethyl)silyl]oxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]ethoxy]prop-2-enoate](/img/structure/B15093590.png)


